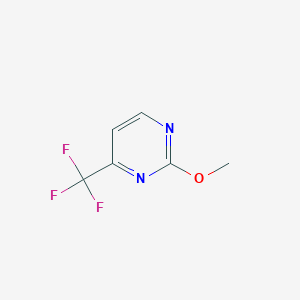
4-Ethoxy-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxybenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 4-Ethoxybenzo[c][1,2,5]thiadiazole, which includes an ethoxy group attached to the benzothiadiazole core, imparts specific electronic and chemical properties that make it valuable for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with ethoxy-containing reagents. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of organotin compounds with halogenated thiadiazoles . The reaction conditions often include the use of solvents like toluene or DMF (dimethylformamide) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-Ethoxybenzo[c][1,2,5]thiadiazole may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including the use of green solvents and recyclable catalysts, is often pursued to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
4-Ethoxybenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]thiadiazole derivatives with various functional groups.
科学的研究の応用
4-Ethoxybenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as an acceptor molecule in the design of donor-acceptor materials for organic photovoltaics and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of drugs with anticancer, antibacterial, and antifungal activities.
Materials Science: Employed in the synthesis of fluorescent sensors and visible-light organophotocatalysts.
Biological Research: Studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
作用機序
The mechanism of action of 4-Ethoxybenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties also make it effective in organic electronics, where it participates in charge transfer processes .
類似化合物との比較
4-Ethoxybenzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole: Lacks the ethoxy group, resulting in different electronic properties and reactivity.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Used as a precursor in the synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole.
1,3,4-Thiadiazole Derivatives: Differ in the position of nitrogen and sulfur atoms, leading to varied biological and chemical properties.
The unique ethoxy group in 4-Ethoxybenzo[c][1,2,5]thiadiazole imparts specific electronic effects that enhance its performance in applications such as organic electronics and medicinal chemistry .
特性
CAS番号 |
1753-24-8 |
|---|---|
分子式 |
C8H8N2OS |
分子量 |
180.23 g/mol |
IUPAC名 |
4-ethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-11-7-5-3-4-6-8(7)10-12-9-6/h3-5H,2H2,1H3 |
InChIキー |
ZARLTGOQDUZQNK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=NSN=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)

![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)

![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)



![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)

